molecular formula C16H15N3O5 B6242935 N-{2-[(2-hydroxy-5-nitrophenyl)formamido]ethyl}benzamide CAS No. 1533427-34-7

N-{2-[(2-hydroxy-5-nitrophenyl)formamido]ethyl}benzamide

Cat. No.: B6242935
CAS No.: 1533427-34-7
M. Wt: 329.3
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Description

N-{2-[(2-hydroxy-5-nitrophenyl)formamido]ethyl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core linked to a hydroxy-nitrophenyl group through a formamidoethyl chain. Its unique structure allows it to participate in diverse chemical reactions and exhibit significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-hydroxy-5-nitrophenyl)formamido]ethyl}benzamide typically involves multiple steps, starting with the preparation of the hydroxy-nitrophenyl intermediate. This intermediate is then reacted with formamide and subsequently coupled with benzoyl chloride under controlled conditions to form the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is common to maintain consistency and efficiency. Purification processes such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-hydroxy-5-nitrophenyl)formamido]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with tin(II) chloride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-{2-[(2-hydroxy-5-nitrophenyl)formamido]ethyl}benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-{2-[(2-hydroxy-5-nitrophenyl)formamido]ethyl}benzamide involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site or modulate signaling pathways by interacting with receptors. The exact pathways and targets depend on the specific application and the biological system under investigation.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(2-hydroxy-5-nitrophenyl)amino]ethyl}benzamide
  • N-{2-[(2-hydroxy-5-nitrophenyl)formamido]ethyl}aniline

Uniqueness

N-{2-[(2-hydroxy-5-nitrophenyl)formamido]ethyl}benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

1533427-34-7

Molecular Formula

C16H15N3O5

Molecular Weight

329.3

Purity

95

Origin of Product

United States

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